![molecular formula C19H22F3N3O5 B2844218 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097924-59-7](/img/structure/B2844218.png)
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperidin-4-yl group, a trifluoroethyl group, and an imidazolidine-2,4-dione group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidin-4-yl group is a six-membered ring containing one nitrogen atom, the trifluoroethyl group contains a carbon chain with three fluorine atoms attached, and the imidazolidine-2,4-dione group is a five-membered ring containing two nitrogen atoms and two carbonyl groups .科学的研究の応用
NLRP3 Inhibition
The compound has garnered interest as a potential NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the immune response to various stimuli. By combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, researchers designed and synthesized a series of benzo[d]imidazole-2-one derivatives. Among these, compounds 9, 13, and 18 demonstrated promising NLRP3 inhibitory activity. They concentration-dependently inhibited IL-1β release in LPS/ATP-stimulated human macrophages .
Pyroptosis Modulation
Pyroptosis, a form of programmed cell death, is associated with inflammation. The compound was found to prevent approximately 35% of pyroptotic cell death. Derivatives conjugated with 2-chlorophenylacetamide showed this ability, reducing IL-1β levels by approximately 18–21% .
ATPase Activity Reduction
The selected compounds were evaluated for their impact on the ATPase activity of human recombinant NLRP3. This activity reduction is crucial for modulating NLRP3 function and mitigating inflammatory responses .
Computational Insights
Computational simulations aided in building the first complete model of the NLRP3 inactive state. These simulations also identified possible binding sites for the tested compounds. Understanding the protein-ligand interactions sheds light on the mechanism underlying their activity .
作用機序
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR; it is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC) and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. It was identified as a NLRP3 binder through a pharmacophore-hybridization strategy . The compound’s interaction with the NLRP3 inflammasome reduces the ATPase activity of human recombinant NLRP3 .
Biochemical Pathways
The compound affects the NLRP3-dependent pyroptosis and IL-1β release pathways. Pyroptosis is a form of programmed cell death, and IL-1β is a pro-inflammatory cytokine. Inhibition of these pathways by the compound can prevent about 35% of pyroptotic cell death and decrease IL-1β by approximately 18–21% .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This results in a decrease in inflammation and cell death.
将来の方向性
特性
IUPAC Name |
1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O5/c1-29-14-4-3-12(9-15(14)30-2)17(27)23-7-5-13(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,13H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGMNOXIUHWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。